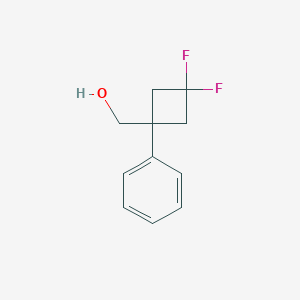
(3,3-Difluoro-1-phenylcyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3,3-Difluoro-1-phenylcyclobutyl)methanol is a fluorinated cyclobutyl alcohol with a phenyl group attached. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar cyclobutyl and phenyl structures in chemical reactions, which can be extrapolated to hypothesize about the properties and reactivity of (3,3-Difluoro-1-phenylcyclobutyl)methanol.
Synthesis Analysis
The synthesis of related cyclobutyl compounds involves various reactions including photochemical reactions and thermal reactions. For instance, irradiation of 1,2-diphenylcyclobutene in methanol leads to the formation of methyl ethers and alcohols, suggesting that similar photochemical methods could potentially be applied to synthesize (3,3-Difluoro-1-phenylcyclobutyl)methanol . Additionally, the thermal reaction of phenylcyclobutadienoquinone with methanol results in different products depending on the reaction temperature, indicating that temperature control could be a critical factor in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of cyclobutyl compounds can be complex, with the possibility of forming different isomers. Computational studies on 1-(trimethylsilylmethyl)cyclobutyl carbocations, which are structurally related to (3,3-Difluoro-1-phenylcyclobutyl)methanol, have identified multiple energy minima and barriers to interconversion, suggesting that the difluorinated compound may also exhibit complex conformational behavior .
Chemical Reactions Analysis
Cyclobutyl compounds can undergo various chemical reactions, including the formation of carbocationic intermediates in methanol, leading to methyl ether substitution products . This indicates that (3,3-Difluoro-1-phenylcyclobutyl)methanol could potentially participate in similar reactions, with the fluorine atoms possibly influencing the reactivity and selectivity of the intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3,3-Difluoro-1-phenylcyclobutyl)methanol can be inferred from related compounds. For example, the presence of fluorine atoms typically increases the compound's stability and alters its electronic properties. The phenyl group can contribute to the aromatic character and influence the compound's solubility and reactivity. The cyclobutyl core may impart strain to the molecule, affecting its reactivity patterns .
科学的研究の応用
Stereochemistry in Organic Chemistry
Research conducted by Creary (2023) explored the stereochemistry of certain carbocations, which could be relevant in the understanding and application of compounds like (3,3-Difluoro-1-phenylcyclobutyl)methanol. The study examined how these carbocations react to form various products, a process that is crucial for the development of stereochemically complex molecules in organic synthesis (Creary, 2023).
Catalysis and Chemical Synthesis
Sarki et al. (2021) presented a method using methanol for N-methylation of amines, indicating the potential use of related compounds in catalytic processes. This demonstrates the broader utility of methanol derivatives in chemical synthesis, particularly in creating valuable chemical products (Sarki et al., 2021).
Methanol in Energy Technologies
Dalena et al. (2018) discussed methanol's role in energy technologies. Considering the structural similarities, research on methanol can provide insights into the applications of (3,3-Difluoro-1-phenylcyclobutyl)methanol in areas like clean-burning fuels and hydrogen storage (Dalena et al., 2018).
Photophysical Studies
A study by Sakuragi et al. (1977) on the photochemistry of certain cyclobutenes in methanol might offer insights into the behavior of related compounds under light exposure, which is relevant for understanding the photostability and photochemical reactions of (3,3-Difluoro-1-phenylcyclobutyl)methanol (Sakuragi et al., 1977).
Luminescence and Coordination Chemistry
Alleyne et al. (1999) researched the luminescence properties of certain europium(III) complexes, which could be extrapolated to study the luminescence properties of (3,3-Difluoro-1-phenylcyclobutyl)methanol in similar coordination complexes (Alleyne et al., 1999).
Molecular Structure and Drug Development
Research by Altomare et al. (2014) on the crystallographic study of certain PET radiotracers might provide a framework for the investigation of the molecular structure of (3,3-Difluoro-1-phenylcyclobutyl)methanol, especially in the context of drug development and early disease diagnosis (Altomare et al., 2014).
特性
IUPAC Name |
(3,3-difluoro-1-phenylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c12-11(13)6-10(7-11,8-14)9-4-2-1-3-5-9/h1-5,14H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFWPUQPLMBQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

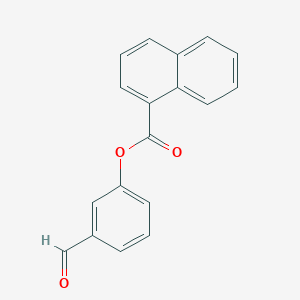
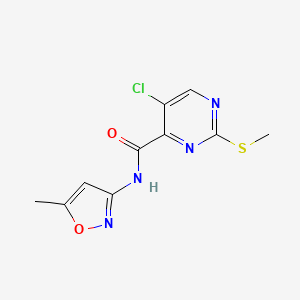

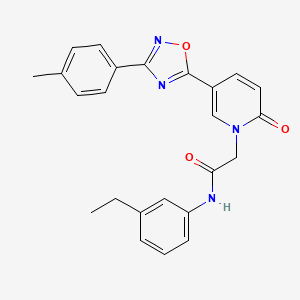
![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B3005089.png)
![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)
![4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3005091.png)
![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)
![N-(2,6-dimethylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3005097.png)
![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)
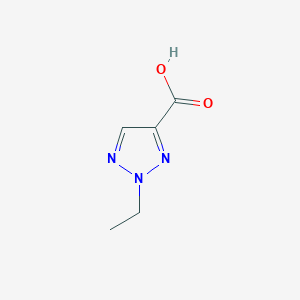
![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/no-structure.png)